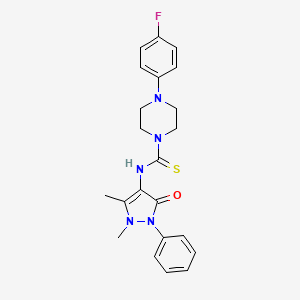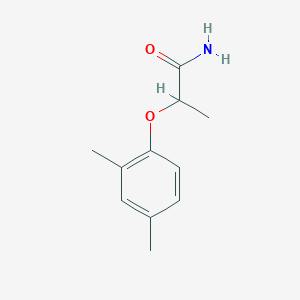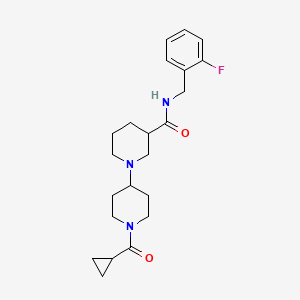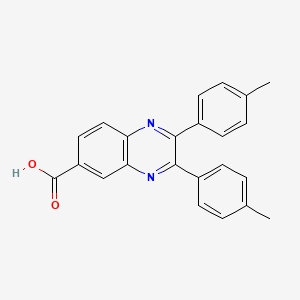![molecular formula C24H29N3O5 B6116857 N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-[1-(pyridine-3-carbonyl)piperidin-4-yl]oxybenzamide](/img/structure/B6116857.png)
N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-[1-(pyridine-3-carbonyl)piperidin-4-yl]oxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-[1-(pyridine-3-carbonyl)piperidin-4-yl]oxybenzamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dioxane ring, a pyridine moiety, and a piperidine ring, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-[1-(pyridine-3-carbonyl)piperidin-4-yl]oxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the cyclization of diethylene glycol with formaldehyde under acidic conditions.
Pyridine Carbonylation: The pyridine moiety is introduced via a Friedel-Crafts acylation reaction using pyridine and an acyl chloride.
Piperidine Functionalization: The piperidine ring is functionalized through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the dioxane, pyridine, and piperidine intermediates using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of dioxane-2-one derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridine moiety, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Dioxane-2-one derivatives.
Reduction: Hydroxylated pyridine derivatives.
Substitution: Various substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-[1-(pyridine-3-carbonyl)piperidin-4-yl]oxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-[1-(pyridine-3-carbonyl)piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-[1-(pyridine-3-carbonyl)piperidin-4-yl]oxybenzamide: shares structural similarities with other compounds containing dioxane, pyridine, and piperidine moieties.
Dichloroaniline: Aniline derivatives with chlorine substitutions.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A compound with a cyclohexane ring and ester functional groups.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Uniqueness: The uniqueness of this compound lies in its multi-functional structure, which allows for diverse chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-[1-(pyridine-3-carbonyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-26(16-22-17-30-13-14-31-22)23(28)18-4-6-20(7-5-18)32-21-8-11-27(12-9-21)24(29)19-3-2-10-25-15-19/h2-7,10,15,21-22H,8-9,11-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCNWXAZQHSAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COCCO1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B6116797.png)
![N-cyclohexyl-N,1-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6116803.png)
![5-(1-propionyl-2-pyrrolidinyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B6116805.png)
![N-methyl-N-[(1-methyl-2-pyrrolidinyl)methyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6116811.png)
![7-(2-methoxyethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6116813.png)
![N-[3-(3-Iodobenzamido)phenyl]-2-methylbenzamide](/img/structure/B6116825.png)
![1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(5-methylfuran-2-yl)methylamino]methyl]phenoxy]propan-2-ol](/img/structure/B6116834.png)
![1-(4-Chlorophenoxy)-3-[(1-phenylcyclopentyl)methylamino]propan-2-ol](/img/structure/B6116839.png)

![ETHYL 2-[3,5-DIMETHYL-4-(3-METHYL-4-NITROBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE](/img/structure/B6116850.png)
![2-({4-[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)BENZYL]PIPERAZINO}METHYL)-4-METHYL-6-(1-METHYLCYCLOHEXYL)PHENOL](/img/structure/B6116852.png)


